6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one
Description
Properties
IUPAC Name |
6-bromo-5-(trifluoromethyl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O/c11-8-4-6-5(1-2-9(6)15)3-7(8)10(12,13)14/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDBIFIDVPCVPEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one typically involves the bromination and trifluoromethylation of an indanone precursor. One common method involves the following steps:
Bromination: The indanone precursor is treated with a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). This step introduces the bromine atom at the 6th position of the indanone ring.
Trifluoromethylation: The brominated indanone is then subjected to trifluoromethylation using a reagent such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). This step introduces the trifluoromethyl group at the 5th position of the indanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indanone derivatives with different oxidation states.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indanone derivatives with different oxidation states, while reduction may produce alcohols or other reduced forms. Substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Pharmaceutical Applications
1. Synthesis of Bioactive Compounds
6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one serves as a crucial intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the synthesis of indene derivatives that exhibit anti-cancer and anti-inflammatory properties. The trifluoromethyl group enhances the compound's lipophilicity, improving its biological activity and bioavailability.
Case Study: Indinavir Synthesis
One notable application is in the synthesis of indinavir, an HIV protease inhibitor. The compound's structure allows for modifications that lead to the creation of effective antiviral agents. Research indicates that derivatives synthesized from this compound show promising antiviral activity against HIV strains .
Agrochemical Applications
2. Development of Pesticides
The compound is also being explored for its potential use in agrochemicals, particularly as a precursor for developing novel pesticides. Its unique chemical structure allows for the introduction of various functional groups that can enhance insecticidal or herbicidal properties.
Case Study: Insecticide Formulation
In studies focused on developing new insecticides, derivatives of this compound have shown effectiveness against common agricultural pests. The trifluoromethyl group contributes to increased potency and selectivity towards target insects while minimizing toxicity to non-target organisms .
Material Science Applications
3. Synthesis of Advanced Materials
The compound's unique properties make it suitable for applications in material science, particularly in creating advanced polymers and coatings. Its ability to form stable complexes with metals can be leveraged to develop new materials with enhanced durability and resistance to environmental degradation.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices can significantly improve mechanical properties and thermal stability. These advancements are particularly relevant for applications in aerospace and automotive industries where material performance is critical .
Mechanism of Action
The mechanism of action of 6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins. The presence of the bromine and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets. Detailed studies on the molecular interactions and pathways involved are essential to fully understand the compound’s mechanism of action.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Modifications
Key analogs of 6-bromo-5-(trifluoromethyl)indan-1-one include derivatives with substitutions at the 5- and 6-positions, as well as modifications to the indanone core. Below is a comparative analysis:
Table 1: Comparative Analysis of 6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one and Analogous Compounds
Key Research Findings
Electronic Effects :
- The trifluoromethyl group in 6-bromo-5-(trifluoromethyl)indan-1-one significantly lowers the electron density of the aromatic ring compared to methoxy or hydroxy substituents, as observed in chalcone derivatives (e.g., compound 7x in ). This property may enhance stability in oxidative environments .
- Chlorine substitution at the 6-position (as in 6-chloro-5-CF₃ analog) reduces molecular weight but diminishes halogen bonding efficacy compared to bromine, likely contributing to its discontinuation in commercial catalogs .
Biological Activity: Hydroxy-substituted analogs (e.g., compound 55 in ) exhibit strong inhibitory activity against reactive oxygen species (ROS) production, attributed to the phenolic -OH group’s antioxidant properties. In contrast, the trifluoromethyl group in 6-bromo-5-CF₃ indanone may prioritize metabolic stability over direct antioxidant effects . Amino-substituted derivatives (e.g., 5-amino-6-bromoindan-1-one) show promise in drug design due to their ability to form hydrogen bonds with biological targets, a feature absent in the trifluoromethyl variant .
Synthetic Utility: Bromination of indanones (e.g., using N-bromosuccinimide) is a common method to generate 6-bromo derivatives, as demonstrated in the synthesis of 3-bromo-7-methoxyindan-1-one () . The trifluoromethyl group is typically introduced via electrophilic substitution or using CF₃Br as a trifluoromethyl source, as seen in .
Challenges and Opportunities
- Steric vs. Analogs with smaller substituents (e.g., 5-fluoro or 5-methoxy) offer alternatives for optimizing steric effects .
- Chiral Applications: Fluorinated indanones like (S)-5-fluoro-3-(4-CF₃-phenyl)indan-1-one highlight the role of stereochemistry in catalysis, an underexplored area for the 6-bromo-5-CF₃ compound .
Biological Activity
6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of bromine and trifluoromethyl groups enhances its chemical properties, making it a candidate for various applications, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Bromine atom at the 6th position.
- Trifluoromethyl group at the 5th position.
- Bicyclic indanone structure which contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulator, affecting various biochemical pathways. Research indicates that the compound can enhance binding affinity due to the presence of halogen substituents, which can influence receptor interactions and enzyme kinetics.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Induction of Apoptosis : The compound has shown efficacy in inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves cell cycle arrest and increased sub-G1 populations indicative of apoptotic cells .
- Cell Cycle Analysis : Flow cytometry studies demonstrated that treatment with this compound leads to significant changes in cell cycle distribution, particularly increasing G0/G1 phase populations, suggesting a halt in cell proliferation .
- Cytotoxicity Studies : The IC50 values for various cancer cell lines were determined using MTT assays, revealing that this compound exhibits potent cytotoxic effects at low micromolar concentrations (e.g., IC50 < 10 µM) against multiple cancer types .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity:
- Bacterial Inhibition : Preliminary results indicate that it possesses antibacterial properties against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest effective inhibition comparable to standard antibiotics .
Study 1: Cytotoxic Effects on Cancer Cell Lines
A study investigated the effects of this compound on various cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 5.0 | Apoptosis induction |
| HCT-116 | 4.5 | Cell cycle arrest |
| HeLa | 6.0 | Increased sub-G1 population |
Study 2: Antimicrobial Activity Assessment
Another study focused on the antimicrobial properties:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
| Bacillus subtilis | 25 |
These findings indicate that the compound could serve as a lead for developing new antimicrobial agents.
Q & A
How can researchers optimize the synthesis of 6-Bromo-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one to improve yield and purity?
Basic Research Focus
Synthetic optimization often involves adjusting reaction conditions (solvent, temperature, catalyst loading) and precursor selection. For example, refluxing 6-bromo-2,3-dihydro-1H-inden-1-one with trifluoromethyl-containing aldehydes in ethanol, using ammonium acetate as a catalyst, can yield derivatives with improved purity after column chromatography . Additionally, steric hindrance from substituents (e.g., trifluoromethyl groups) may require longer reaction times (12–24 hours) to achieve complete conversion. Monitoring via TLC or HPLC ensures reaction progress and minimizes byproducts.
What factors influence the migratory aptitude of substituents during Baeyer-Villiger oxidation of this compound?
Advanced Mechanistic Analysis
The migratory aptitude in Baeyer-Villiger oxidation is governed by electronic and steric effects. For this compound, the electron-withdrawing trifluoromethyl group reduces the migratory ability of adjacent substituents compared to aryl groups, which migrate preferentially due to resonance stabilization . Computational studies (e.g., DFT) can predict migratory trends by analyzing charge distribution and transition-state energies. Experimental validation using sodium percarbonate in trifluoroacetic acid may confirm selectivity .
What computational methods are used to predict the electronic properties of this compound, and how do they inform experimental design?
Advanced Computational Chemistry
Density functional theory (DFT) at the B3LYP/6-31G(d,p) level is widely employed to calculate HOMO-LUMO energies, molecular electrostatic potentials (MEPs), and global reactivity descriptors (e.g., electrophilicity index) . For example, a low HOMO-LUMO gap in this compound suggests high reactivity toward electrophilic substitution, guiding functionalization strategies. Mulliken charge analysis can identify nucleophilic/electrophilic sites, aiding in designing derivatives for biological activity studies .
How do steric effects impact the reactivity of this compound in nucleophilic substitution reactions?
Intermediate Experimental Design
The trifluoromethyl group introduces steric hindrance, which can slow nucleophilic attack at the carbonyl or adjacent positions. For instance, α-acyloxylation reactions of similar indenones show reduced yields (30–34%) when bulky substituents are present, necessitating milder conditions (e.g., KI/1,2-dibromoethane systems) or polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity . Kinetic studies comparing substituted and unsubstituted analogs provide quantitative insights into steric contributions.
What methodologies are employed to evaluate the antimicrobial potential of this compound derivatives?
Advanced Biological Screening
Derivatives are screened against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution assays to determine minimum inhibitory concentrations (MICs). Antifungal activity against C. albicans is assessed using agar diffusion methods . Structure-activity relationships (SARs) are established by modifying the indenone core—e.g., introducing piperazine or Mannich bases—to enhance membrane permeability or target enzyme inhibition (e.g., carbonic anhydrase) .
What are the critical safety considerations when handling brominated and trifluoromethylated indenones in laboratory settings?
Basic Laboratory Safety
Brominated compounds may release toxic fumes (HBr) under heat. Personal protective equipment (PPE), including chemical-resistant gloves and ventilated fume hoods, is mandatory. Avoid dust formation during weighing; use wet methods or closed systems. Environmental precautions include neutralizing spills with sodium bicarbonate and preventing drainage contamination . Refer to GHS hazard codes (e.g., H315 for skin irritation) and SDS documentation for disposal protocols .
Which software tools are recommended for crystallographic analysis of halogenated indenones, and how do they aid in structure determination?
Advanced Structural Characterization
SHELX programs (e.g., SHELXL for refinement, SHELXD for phase solution) are industry standards for small-molecule crystallography. For halogenated indenones, high-resolution X-ray data (>1.0 Å) combined with Olex2 or WinGX interfaces enable precise modeling of heavy atoms (Br, F) and disorder resolution . Twinning analysis in SHELXL is critical for crystals with pseudo-symmetry. Validation tools like PLATON ensure geometric accuracy and flag outliers (e.g., bond-length deviations) .
What chromatographic techniques are effective in purifying this compound from reaction mixtures with similar byproducts?
Intermediate Purification Strategies
Normal-phase silica gel chromatography with gradient elution (hexane/ethyl acetate) effectively separates brominated indenones from non-halogenated byproducts. For polar derivatives, reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) improves resolution. Monitoring at 254 nm exploits the compound’s UV absorption due to the aromatic/ketone moieties . Recrystallization from ethanol or dichloromethane-hexane mixtures enhances purity, particularly for enantiomeric resolution using chiral columns (e.g., Chiralcel IC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
